3-propan-2-yl-1H-imidazol-2-one
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Overview
Description
3-propan-2-yl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 3-propan-2-yl-1H-imidazol-2-one can be achieved through various methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with formamide.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Chemical Reactions Analysis
3-propan-2-yl-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imidazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles.
Scientific Research Applications
3-propan-2-yl-1H-imidazol-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-propan-2-yl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
3-propan-2-yl-1H-imidazol-2-one can be compared with other similar compounds, such as:
Imidazole: The parent compound of the imidazole family, which lacks the propan-2-yl group.
1-methylimidazole: A derivative with a methyl group attached to the nitrogen atom.
2-methylimidazole: A derivative with a methyl group attached to the carbon atom adjacent to the nitrogen atom.
4,5-dihydro-1H-imidazole: A reduced form of imidazole with two additional hydrogen atoms.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-propan-2-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |
InChI Key |
YANWIOIEGWOZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CNC1=O |
Origin of Product |
United States |
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